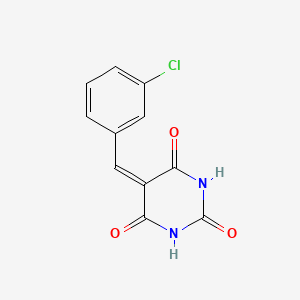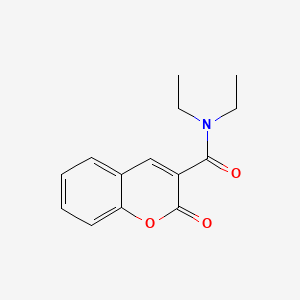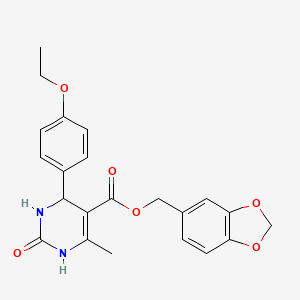![molecular formula C14H22ClNO2 B5084311 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride, also known as methoxyketamine, is a chemical compound that belongs to the class of dissociative anesthetics. It is a derivative of ketamine, which is widely used as an anesthetic agent. Methoxyketamine has been found to have similar anesthetic effects as ketamine but with fewer side effects. This makes it a promising candidate for use in medical research.
Mecanismo De Acción
Methoxyketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of pain signals and is also involved in learning and memory. By blocking this receptor, 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine can produce anesthetic effects and also has potential as an antidepressant.
Biochemical and Physiological Effects:
Methoxyketamine has been found to produce anesthetic effects similar to ketamine but with fewer side effects. It has also been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants. Methoxyketamine has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxyketamine has advantages over ketamine in that it has fewer side effects and is less likely to cause hallucinations. This makes it a better candidate for use in medical research. However, 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine is still a relatively new compound and more research is needed to fully understand its effects and potential limitations.
Direcciones Futuras
There are several future directions for research on 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine. One area of research could be its potential use in treating depression and anxiety disorders. Methoxyketamine has been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants. Another area of research could be its potential use in treating neurodegenerative diseases. Methoxyketamine has been found to have neuroprotective effects and may be useful in treating diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine and its potential limitations.
Métodos De Síntesis
Methoxyketamine can be synthesized by reacting 4-methoxyphenylacetone with diethylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine hydrochloride.
Aplicaciones Científicas De Investigación
Methoxyketamine has been studied for its potential use in medical research. It has been found to have similar anesthetic effects as ketamine but with fewer side effects, making it a promising alternative. Methoxyketamine has also been studied for its potential use in treating depression and anxiety disorders. It has been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants.
Propiedades
IUPAC Name |
1-[3-(diethylaminomethyl)-4-methoxyphenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-15(6-2)10-13-9-12(11(3)16)7-8-14(13)17-4;/h7-9H,5-6,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWPFUXAKOBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Diethylaminomethyl)-4-methoxyphenyl]ethanone;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)



![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5084289.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)

![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)